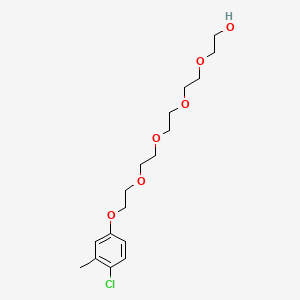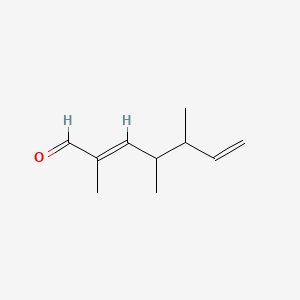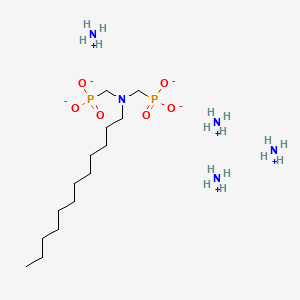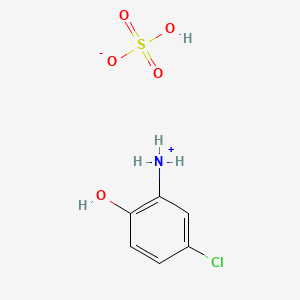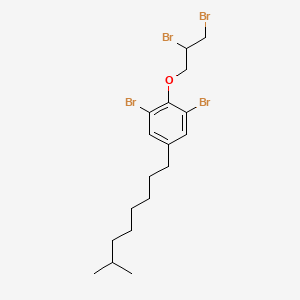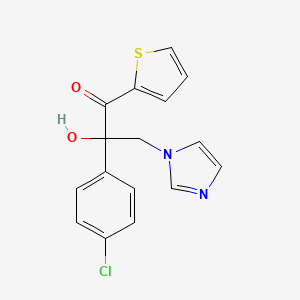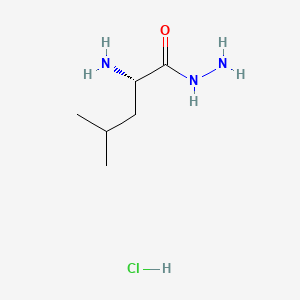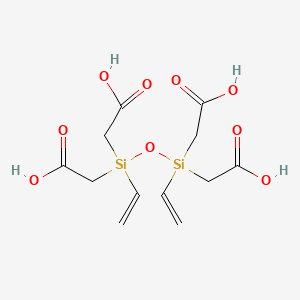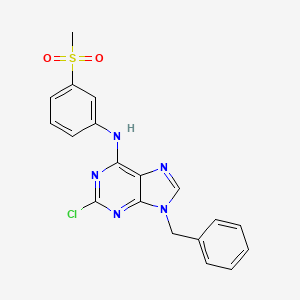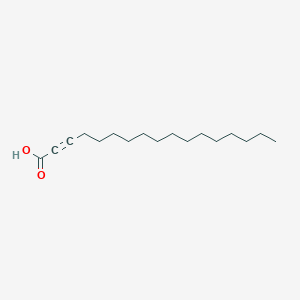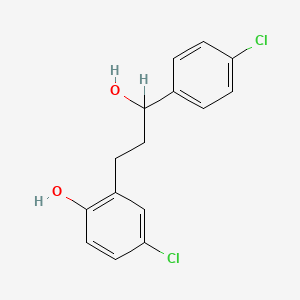
Einecs 308-610-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 308-610-1, also known as 1-Eicosanol, phosphate, compound with 2-aminoethanol, is a chemical compound with the molecular formula C22H50NO5P and a molecular weight of 439.61 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Eicosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of 1-Eicosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The raw materials, 1-Eicosanol, phosphoric acid, and 2-aminoethanol, are mixed in reactors under controlled conditions. The product is then purified through distillation, crystallization, or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Eicosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethanol derivatives.
Aplicaciones Científicas De Investigación
1-Eicosanol, phosphate, compound with 2-aminoethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the formulation of various industrial products, including surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The aminoethanol moiety can interact with various biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Octadecanol, phosphate, compound with 2-aminoethanol
- 1-Hexadecanol, phosphate, compound with 2-aminoethanol
- 1-Dodecanol, phosphate, compound with 2-aminoethanol
Uniqueness
1-Eicosanol, phosphate, compound with 2-aminoethanol is unique due to its longer carbon chain (C20) compared to similar compounds. This longer chain can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The specific combination of 1-Eicosanol and 2-aminoethanol also imparts unique characteristics that make it suitable for specific applications in research and industry.
Propiedades
Número CAS |
98143-45-4 |
|---|---|
Fórmula molecular |
C22H50NO5P |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-aminoethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;3-1-2-4/h2-20H2,1H3,(H2,21,22,23);4H,1-3H2 |
Clave InChI |
NELQZYXUQISSTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


